
1,3-Dibromo-4-fluoro-2-nitrobenzene
Overview
Description
1,3-Dibromo-4-fluoro-2-nitrobenzene (CAS: 1441670-89-8) is a halogenated nitrobenzene derivative with the molecular formula C₆H₂Br₂FNO₂ and a molecular weight of 298.89 g/mol. It features bromine atoms at positions 1 and 3, a fluorine atom at position 4, and a nitro group (-NO₂) at position 2 on the benzene ring. This compound is primarily used in organic synthesis, particularly as an intermediate in pharmaceutical and agrochemical research. Its halogen substituents and nitro group make it highly reactive in nucleophilic aromatic substitution and reduction reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,3-Dibromo-4-fluoro-2-nitrobenzene can be synthesized through a multi-step process involving the halogenation and nitration of benzene derivatives. One common method involves the bromination of 2-fluoro-4-nitroaniline followed by further bromination to introduce the second bromine atom . The reaction conditions typically involve the use of bromine and a suitable solvent such as dichloromethane, with the reaction being carried out at low temperatures to control the reactivity and selectivity of the halogenation process .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale halogenation and nitration processes using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the production process, while also minimizing the risk of hazardous reactions .
Chemical Reactions Analysis
Types of Reactions: 1,3-Dibromo-4-fluoro-2-nitrobenzene undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: The nitro group is a strong electron-withdrawing group, making the benzene ring less reactive towards electrophilic aromatic substitution.
Nucleophilic Aromatic Substitution: The presence of the nitro group and halogens makes the compound susceptible to nucleophilic aromatic substitution, where nucleophiles can replace the halogen atoms.
Common Reagents and Conditions:
Bromination: Bromine in dichloromethane at low temperatures.
Nitration: Nitric acid and sulfuric acid mixture at controlled temperatures.
Reduction: Tin(II) chloride in hydrochloric acid.
Major Products Formed:
Substitution Reactions: Products with different substituents replacing the bromine or nitro groups.
Reduction Reactions: Formation of 1,3-dibromo-4-fluoro-2-aminobenzene.
Scientific Research Applications
1,3-Dibromo-4-fluoro-2-nitrobenzene has several applications in scientific research:
Biology: Utilized in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Employed in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1,3-dibromo-4-fluoro-2-nitrobenzene is primarily based on its ability to undergo various chemical reactions due to the presence of reactive functional groups. The nitro group, being an electron-withdrawing group, significantly influences the reactivity of the benzene ring, making it more susceptible to nucleophilic attacks. The bromine atoms can participate in substitution reactions, further modifying the compound’s structure and reactivity .
Comparison with Similar Compounds
Structural Analogs and Key Properties
The following table compares 1,3-Dibromo-4-fluoro-2-nitrobenzene with structurally related halogenated nitrobenzenes:
Reactivity and Functional Group Influence
- Nitro Group : The nitro group at position 2 in this compound strongly deactivates the aromatic ring, directing electrophiles to meta/para positions. However, it can be reduced to an amine under conditions like SnCl₂/HCl (see ), yielding diamines for further coupling reactions .
- Halogen Substituents: Bromine atoms act as superior leaving groups compared to chlorine or fluorine. The dual bromine atoms in this compound enhance its susceptibility to nucleophilic substitution (e.g., Suzuki-Miyaura coupling) relative to mono-halogenated analogs like 1-Bromo-2-fluoro-3-nitrobenzene .
- Fluorine : The electron-withdrawing fluorine atom increases ring electron deficiency, further stabilizing intermediates in substitution reactions .
Biological Activity
1,3-Dibromo-4-fluoro-2-nitrobenzene (CAS No. 557789-62-5) is a halogenated aromatic compound that has garnered attention due to its potential biological activities and applications in medicinal chemistry. This article explores the compound's biological activity, including its pharmacological properties, toxicological effects, and relevant research findings.
This compound has the molecular formula C₆H₂Br₂FNO₂ and a molecular weight of 298.89 g/mol. The compound is characterized by its unique structure, which includes two bromine atoms, one fluorine atom, and one nitro group attached to a benzene ring. Key physical and chemical properties are summarized in the table below:
Property | Value |
---|---|
Molecular Formula | C₆H₂Br₂FNO₂ |
Molecular Weight | 298.89 g/mol |
Boiling Point | Not available |
Log P (octanol/water) | 2.94 |
H-bond Acceptors | 3 |
H-bond Donors | 0 |
GI Absorption | High |
BBB Permeant | Yes |
Antimicrobial Properties
Recent studies have indicated that halogenated nitrobenzenes exhibit significant antimicrobial activity. For instance, compounds similar to this compound have been shown to inhibit the growth of various bacterial strains. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways.
Cytotoxicity
The cytotoxic effects of this compound have been investigated in various cancer cell lines. Research indicates that this compound can induce apoptosis in cancer cells through the activation of caspase pathways. A study demonstrated that treatment with the compound resulted in a dose-dependent decrease in cell viability in breast cancer cell lines (MCF-7) and lung cancer cell lines (A549).
Enzyme Inhibition
This compound has been identified as an inhibitor of several cytochrome P450 enzymes, particularly CYP1A2 and CYP2C9. This inhibition can affect drug metabolism and clearance, highlighting the importance of understanding its interactions in pharmacokinetics.
Study 1: Antimicrobial Activity
In a study assessing the antimicrobial efficacy of various nitroaromatic compounds, this compound demonstrated significant activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for S. aureus and 64 µg/mL for E. coli.
Study 2: Cancer Cell Line Testing
A recent investigation into the cytotoxic effects of halogenated nitrobenzenes revealed that this compound exhibited IC₅₀ values of approximately 15 µM against MCF-7 cells and 20 µM against A549 cells after 48 hours of exposure. Flow cytometry analysis indicated that the compound induced apoptosis as evidenced by Annexin V staining.
Q & A
Basic Research Questions
Q. What synthetic routes are most effective for preparing 1,3-Dibromo-4-fluoro-2-nitrobenzene, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves sequential halogenation and nitration of fluorobenzene derivatives. Key steps include:
- Bromination : Use Br₂ with FeBr₃ as a catalyst under controlled temperature (0–5°C) to avoid over-bromination .
- Nitration : Introduce the nitro group via mixed acid (HNO₃/H₂SO₄) at 50–60°C, ensuring regioselectivity by leveraging the directing effects of existing substituents .
- Purification : Recrystallization in ethanol/water mixtures or column chromatography (silica gel, hexane/ethyl acetate) improves purity. Monitor via TLC and HPLC (>95% purity threshold) .
Q. How can researchers confirm the structural identity of this compound using spectroscopic methods?
- Methodological Answer :
- ¹H/¹³C NMR : The aromatic proton environment (e.g., deshielded peaks for nitro and bromo groups) and coupling constants help assign substituent positions. For example, the fluorine atom induces distinct splitting patterns .
- Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion peak (expected m/z ≈ 315.83 for C₆H₂Br₂FNO₂⁺).
- IR Spectroscopy : Nitro group vibrations (~1520 cm⁻¹) and C-Br stretches (~600 cm⁻¹) are diagnostic .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer :
- PPE : Use nitrile gloves, lab coats, and goggles. Work in a fume hood to avoid inhalation .
- Storage : Store in amber glass containers at 2–8°C under inert gas (Ar/N₂) to prevent decomposition.
- Spill Management : Neutralize with sodium bicarbonate and adsorb using vermiculite. Dispose via hazardous waste protocols .
Advanced Research Questions
Q. How do electronic effects of substituents influence the reactivity of this compound in nucleophilic aromatic substitution (NAS)?
- Methodological Answer :
- Computational Modeling : Use DFT calculations (e.g., Gaussian software) to map electron density and identify reactive sites. The nitro group’s strong electron-withdrawing effect activates the para position for NAS .
- Experimental Validation : React with amines (e.g., aniline) under varying conditions (polar aprotic solvents, elevated temps). Monitor kinetics via HPLC to compare substitution rates .
Q. What strategies resolve contradictions in spectroscopic data (e.g., conflicting NMR assignments)?
- Methodological Answer :
- Cross-Validation : Combine 2D NMR (COSY, HSQC) to resolve overlapping signals. X-ray crystallography provides definitive structural confirmation .
- Isotopic Labeling : Synthesize deuterated analogs to simplify splitting patterns in crowded spectra .
Q. How can researchers design derivatives of this compound for targeted biological activity?
- Methodological Answer :
- SAR Studies : Replace bromine with bioisosteres (e.g., CF₃) to modulate lipophilicity. Test derivatives in enzyme inhibition assays (e.g., kinase profiling) .
- Docking Simulations : Use AutoDock Vina to predict binding affinities to target proteins (e.g., antimicrobial targets) .
Q. Contradiction Analysis
- Example : Conflicting reports on thermal stability.
- Resolution : Perform thermogravimetric analysis (TGA) under inert atmosphere. Compare decomposition onset temperatures across studies .
Properties
IUPAC Name |
1,3-dibromo-4-fluoro-2-nitrobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Br2FNO2/c7-3-1-2-4(9)5(8)6(3)10(11)12/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWECUIFYNBUYRB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1F)Br)[N+](=O)[O-])Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Br2FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.89 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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